molecular formula C14H19N5O2 B2468303 2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-37-3

2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2468303
CAS RN: 878734-37-3
M. Wt: 289.339
InChI Key: MLHWZLLKMZDWFK-UHFFFAOYSA-N
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Description

TIPID is a small molecule that has gained significant attention in recent years due to its ability to inhibit cGAS. cGAS is an important enzyme that is responsible for detecting viral and bacterial DNA in the cytoplasm of cells and initiating an immune response. However, overactivation of cGAS can lead to chronic inflammation and autoimmune disorders. TIPID has been shown to effectively inhibit cGAS, making it a potential therapeutic target for these diseases.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Glycolurils and Analogues : Glycolurils, which are structurally related to the mentioned compound, have found applications across various fields, including pharmacology, explosives, and supramolecular chemistry. The development of novel synthesis methods for glycolurils and their analogues is of significant interest due to their utility in creating pharmacologically active compounds, gelators, and as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

  • Hepatoprotective Activity : Imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones, tetraazaacenaphthene-3,6-diones, and tetarazaphenalene-1,7-dione, synthesized from reactions involving cyclic ketene aminals, have been investigated for their hepatoprotective activities. This highlights the potential medicinal applications of such compounds (Ram, Goel, Sarkhel, & Maulik, 2002).

  • Preparation of Substituted Cucurbit[n]urils : Substituted glycolurils serve as precursors for the synthesis of cucurbit[n]uril-type macrocyclic receptors, demonstrating their importance in the creation of new molecular receptors and the exploration of their binding properties (Jansen, Wego, Buschmann, Schollmeyer, & Döpp, 2003).

  • Oxidative C-N Bond Formation : The application of carbon tetrabromide mediated oxidative C-N bond formation in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines underlines the chemical versatility of imidazole derivatives for generating complex molecules under mild conditions (Huo, Tang, Xie, Wang, & Dong, 2016).

  • Density Functional Theory of Tautomerism : The study of proton transfer reaction in tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (glycoluril) through density functional theory showcases the theoretical exploration of the compound's chemical properties and its tautomeric behaviors (Beni, Aazari, Chermahini, & Zarandi, 2016).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-7(2)18-8(3)9(4)19-10-11(15-13(18)19)16(5)14(21)17(6)12(10)20/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWZLLKMZDWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isopropyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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